molecular formula C21H24N2O4S B2945665 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide CAS No. 954082-11-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2945665
CAS RN: 954082-11-2
M. Wt: 400.49
InChI Key: RFUOYPQZXYLBMG-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a cyclopropanecarbonyl group, a dihydroquinoline group, a methoxy group, and a methylbenzenesulfonamide group . These groups could potentially contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central quinoline ring. The presence of the cyclopropane ring could introduce strain into the molecule, potentially making it more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and methoxy groups could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Fluorescent Probes and Complex Formation

Research has explored analogues of Zinquin-related fluorophores, including derivatives of benzenesulfonamide, for their ability to form fluorescent complexes with metal ions like Zn(II). These compounds, including 4-methoxy isomers, have been synthesized and characterized for their spectral properties, showing bathochromic shifts and weak fluorescence in solution, which enhances upon forming complexes with Zn(II), indicating their potential as specific fluorophores for detecting zinc ions in biological systems (Kimber et al., 2003).

Synthesis and Characterization of Azo Dyes

Further research has focused on the synthesis and spectroscopic properties of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, a compound related to the structure of interest. These studies involve the coupling of this quinoline derivative with diazotized p-substituted aniline derivatives, exploring the effects of different solvents and substituents on the dye's color properties. This work contributes to the development of novel azo dyes with potential applications in dyeing and coloration processes (Rufchahi & Gilani, 2012).

Molecular Synthesis and Drug Development

Another dimension of research involves the synthesis of complex molecular structures incorporating the quinoline unit, such as cyclophanes with potential applications in cleaving mRNA 5′-cap structures. These studies are crucial for developing therapeutic agents targeting genetic expression at the mRNA level, highlighting the compound's role in advancing drug discovery and development processes (Zhang, Mikkola, & Lönnberg, 2005).

Analytical and Electrochemical Studies

Research into the electroanalytical properties of compounds structurally similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide, such as 4-methyl-N-quinolin-8-ylbenzenesulfonamide, has been conducted to understand their behavior in electrochemical systems. This work is essential for developing new analytical methods and understanding the electrochemical properties of sulfonamide derivatives, which could have implications in environmental monitoring and the pharmaceutical industry (Abelairas et al., 1994).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-12-18(8-10-20(14)27-2)28(25,26)22-17-7-9-19-16(13-17)4-3-11-23(19)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOYPQZXYLBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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